Muscarinic M1 vs. M2 Subtype Selectivity: Comparative Binding Affinity Profile
N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide demonstrates a modest but distinct preference for the muscarinic M1 receptor over the M2 receptor, a feature that differentiates it from the highly M1-selective tool compound pirenzepine. The compound's Ki values are 156 nM for M1 (bovine striatum) and 1370 nM for M2 (rat myocardium) [1]. This yields an M1/M2 selectivity ratio of approximately 8.8. In contrast, the reference antagonist pirenzepine exhibits a substantially higher M1/M2 selectivity ratio, with reported Ki values ranging from 3-13 nM for M1 and 200-500 nM for M2, a selectivity of 15- to 166-fold [2].
| Evidence Dimension | M1/M2 Subtype Selectivity (Ki Ratio) |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1.37E+3 nM |
| Comparator Or Baseline | Pirenzepine: M1 Ki = 3-13 nM; M2 Ki = 200-500 nM |
| Quantified Difference | Target compound M1/M2 ratio ≈ 8.8; Pirenzepine M1/M2 ratio ≈ 15 to 166 |
| Conditions | Target compound: M1 (bovine striatum, [3H]pirenzepine displacement), M2 (rat myocardium, [3H]QNB displacement); Pirenzepine: M1 and M2 binding assays as reported in PMC Table 1. |
Why This Matters
This quantitative profile identifies the compound as a tool with a more balanced M1/M2 binding window compared to the steep selectivity of pirenzepine, making it suitable for studies where pan-muscarinic activity with a slight M1 bias is desired.
- [1] BindingDB. (2024). BDBM50405719 (CHEMBL2114395): Binding affinity against Muscarinic acetylcholine receptor M1 and M2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 View Source
- [2] PMC. (2012). Table 1: Antagonist Ki values for muscarinic receptor subtypes. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
